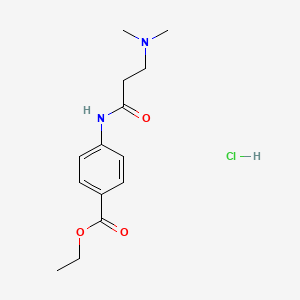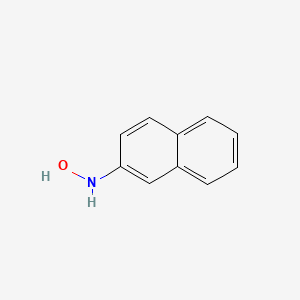
N-ヒドロキシ-2-ナフチルアミン
概要
説明
N-Hydroxy-2-naphthylamine (N-OH-2-NA) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a derivative of 2-naphthylamine, which is a known carcinogen. However, N-OH-2-NA has been found to have beneficial properties in certain fields of study. In
科学的研究の応用
発がん性研究
N-ヒドロキシ-2-ナフチルアミンは、膀胱の最終的な発がん物質であることが知られています {svg_1} {svg_2}. 弱酸性条件(pH 5)下では、核酸やタンパク質と反応して共有結合した誘導体になります {svg_3} {svg_4}. 反応の程度は、ポリグアニル酸 > DNA ≥ タンパク質 ≥ rRNA > tRNA > ポリアデニル酸、ポリウリジル酸 > ポリシチジル酸の順でした {svg_5} {svg_6}.
DNA付加体の形成
N-ヒドロキシ-2-ナフチルアミンは、DNAと反応して付加体になる可能性があります {svg_7} {svg_8}. 1000ヌクレオチドあたり1.5のナフチル残基を含むDNAの酵素的加水分解により、3つのヌクレオシド-アリールアミン付加体が生成されました {svg_9} {svg_10}. これらの付加体は、1-(デオキシグアノシン-N2-イル)-2-ナフチルアミン、1-(デオキシアデノシン-N6-イル)-2-ナフチルアミン、およびN-(デオキシグアノシン-8-イル)-2-ナフチルアミンのプリン環が開いた誘導体として同定されました {svg_11} {svg_12}.
タンパク質相互作用
pH 7では、N-ヒドロキシ-2-ナフチルアミンはタンパク質とのみ顕著な反応を示しました {svg_13} {svg_14}. これは、この化合物が中性pHでタンパク質に対して特異的な親和性を持っていることを示唆しており、タンパク質関連の研究や用途において影響を与える可能性があります。
発がんにおける役割
N-ヒドロキシ-2-ナフチルアミンから生じる付加体の性質とその発がんの開始における可能性のある役割について議論されています {svg_15}. これにより、N-ヒドロキシ-2-ナフチルアミンは、特に発がんメカニズムの理解において、がん研究における貴重な化合物になります。
作用機序
Target of Action
N-Hydroxy-2-naphthylamine primarily targets nucleic acids and proteins . It forms covalently bound derivatives with these macromolecules, particularly under mildly acidic conditions . The extent of reaction is in the order: Polyguanylic acid > DNA ≈ protein > rRNA > tRNA > polyadenylic acid ≈ polyuridylic acid > polycytidylic acid .
Mode of Action
N-Hydroxy-2-naphthylamine undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of nucleoside-arylamine adducts . Enzymatic hydrolyses of the DNA, which contained 1.5 naphthyl residues/1,000 nucleotides, yielded 3 nucleoside-arylamine adducts . These adducts were identified as 1-(deoxyguanosin-N2-yl)-2-NA, 1-(deoxyadenosin-N6-yl)-2-NA, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-NA .
Pharmacokinetics
It is known that the compound binds covalently to protein, rna, and dna to a much greater extent than its counterpart, n-hydroxy-1-naphthylamine . Protein binding with both derivatives decreased by 80 to 90% by 7 days after treatment .
Result of Action
The result of N-Hydroxy-2-naphthylamine’s action is the formation of DNA adducts and protein adducts . These adducts are implicated in DNA damage and genotoxicity . The compound is considered a probable ultimate urinary bladder carcinogen , and it has been observed to produce bladder tumors in experimental animals .
Action Environment
The action of N-Hydroxy-2-naphthylamine can be influenced by environmental factors. For instance, the compound reacts with nucleic acids and proteins under mildly acidic conditions (pH 5) to form covalently bound derivatives . At pH 7, appreciable reaction occurred only with protein . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazard information for N-Hydroxy-2-naphthylamine was not found, it’s worth noting that 2-Naphthylamine, a related compound, is toxic by ingestion, inhalation, and skin absorption . It’s also important to handle N-Hydroxy-2-naphthylamine with care due to its potential hazards .
生化学分析
Biochemical Properties
N-Hydroxy-2-naphthylamine plays a crucial role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. Under mildly acidic conditions (pH 5), N-Hydroxy-2-naphthylamine reacts with nucleic acids and proteins to form covalently bound derivatives . The extent of reaction is in the order: poly-guanylic acid > DNA ≥ protein ≥ rRNA > tRNA > polyadenylic acid, polyuridylic acid > polycytidylic acid . At neutral pH (pH 7), significant reactions occur primarily with proteins . These interactions suggest that N-Hydroxy-2-naphthylamine can form stable adducts with biomolecules, potentially leading to alterations in their structure and function.
Cellular Effects
N-Hydroxy-2-naphthylamine has been shown to produce bladder tumors in animal models, indicating its carcinogenic potential . When administered to dogs over a period of 30 months, N-Hydroxy-2-naphthylamine induced bladder tumors in three out of four dogs . This compound’s influence on cellular processes includes its ability to form adducts with DNA, leading to mutations and disruptions in normal cell function. Additionally, N-Hydroxy-2-naphthylamine can affect cell signaling pathways and gene expression, contributing to its carcinogenic effects.
Molecular Mechanism
The molecular mechanism of N-Hydroxy-2-naphthylamine involves its ability to form covalent bonds with nucleic acids and proteins. This compound reacts with DNA at the C-8 and N2 atoms of guanine and at the N6 atom of adenine, forming nucleoside-arylamine adducts . These adducts include 1-(deoxy-guanosin-N2-yl)-2-naphthylamine, 1-(deoxyadeno-sin-N6-yl)-2-naphthylamine, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine . The formation of these adducts can lead to mutations and disruptions in DNA replication and transcription, contributing to the carcinogenic properties of N-Hydroxy-2-naphthylamine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-2-naphthylamine can change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function. Studies have shown that N-Hydroxy-2-naphthylamine can form stable adducts with DNA and proteins, which may persist over time and contribute to its carcinogenic effects . Long-term exposure to N-Hydroxy-2-naphthylamine in in vitro and in vivo studies has demonstrated its potential to induce mutations and promote tumor formation.
Dosage Effects in Animal Models
The effects of N-Hydroxy-2-naphthylamine vary with different dosages in animal models. High doses of this compound have been associated with increased carcinogenicity, as evidenced by the induction of bladder tumors in dogs . Threshold effects have been observed, with higher doses leading to more pronounced adverse effects. Toxicity and adverse effects at high doses include disruptions in cellular function, mutations, and tumor formation.
Metabolic Pathways
N-Hydroxy-2-naphthylamine is involved in metabolic pathways that include its interactions with enzymes and cofactors. This compound can be metabolized to form reactive intermediates that interact with nucleic acids and proteins, leading to the formation of covalent adducts . The metabolic activation of N-Hydroxy-2-naphthylamine is a key factor in its carcinogenic properties, as the reactive intermediates can induce mutations and disrupt normal cellular processes.
特性
IUPAC Name |
N-naphthalen-2-ylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXYZXHJZJYHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073918 | |
| Record name | 2-Naphthalenamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-47-8 | |
| Record name | N-Hydroxy-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-2-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM4MLV16S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



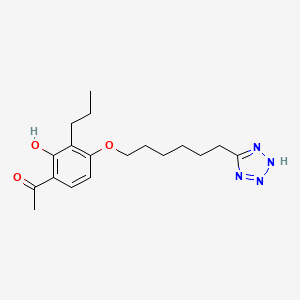



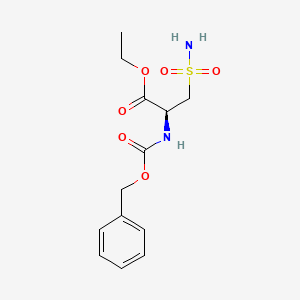

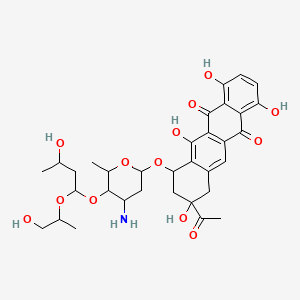



![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)
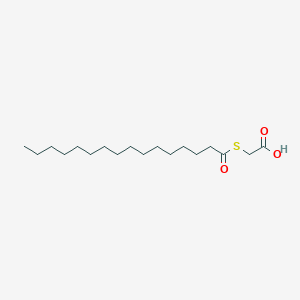
![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)
